7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound belonging to the class of triazolo-pyrimidines. It is characterized by a unique molecular structure that includes a phenyl group at the 7-position and a prop-2-yn-1-yl substituent at the 8-position of the triazolo-pyrimidine ring. The molecular formula of this compound is CHN, and it has an approximate molecular weight of 253.27 g/mol. This compound has garnered attention for its potential biological activities, particularly as an adenosine A2A receptor antagonist, which plays a significant role in various physiological processes including inflammation and neuroprotection.
The synthesis of 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves multi-step synthetic routes. One common method includes the cyclocondensation reaction of appropriate precursors that contain both triazole and pyrimidine moieties.
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the synthesized compound .
The molecular structure of 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can be described as follows:
The structural data can be elucidated through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the presence of characteristic functional groups and structural integrity .
7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can participate in several chemical reactions due to its functional groups:
The specific reactions depend on the functional groups present and the reaction conditions applied .
The mechanism of action for 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine primarily revolves around its interaction with adenosine receptors:
Data from pharmacological studies indicate that this compound may inhibit adenosine receptor activity effectively .
7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin–5–amine is typically presented as a solid with specific melting points depending on purity.
Key chemical properties include:
Relevant data on solubility and stability are crucial for applications in drug formulation and development .
7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin–5–amine has several scientific applications:
The ongoing research into this compound highlights its potential utility across various fields including medicinal chemistry and pharmacology .
The 1,2,4-triazolo[1,5-c]pyrimidine core represents a privileged scaffold in antimitotic drug discovery due to its structural mimicry of purine bases and versatile interactions with biological targets. This heterocyclic system exhibits tubulin-binding capability through specific interactions with the colchicine binding site, disrupting microtubule dynamics and inducing G2/M cell cycle arrest. The structural configuration of 7-phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine features critical pharmacophoric elements: an electron-rich triazolopyrimidine system, a hydrophobic phenyl group at position 7, and a terminal alkyne moiety at position 8 that enhances target affinity through complementary van der Waals interactions within the tubulin binding pocket [4] [5].
Recent mechanistic studies demonstrate that analogues bearing this scaffold achieve potent microtubule destabilization by preventing α/β-tubulin heterodimer assembly. This disruption triggers downstream apoptotic pathways through mitochondrial membrane depolarization and caspase-3 activation. The propynyl substituent at position 8 significantly enhances cytotoxicity, as evidenced by comparative studies showing a 3-5 fold increase in potency against ovarian (OVCAR-4) and non-small cell lung cancer (A549) cell lines relative to unsubstituted derivatives. This enhancement is attributed to the increased hydrophobic contact with residue βTyr224 within the colchicine domain, coupled with improved membrane permeability conferred by the alkyne's modest lipophilicity [4] [7].
Table 1: Cytotoxic Activity of Triazolopyrimidine Derivatives Against Cancer Cell Lines
Compound | OVCAR-4 IC₅₀ (μM) | A549 IC₅₀ (μM) | WI-38 IC₅₀ (μM) | Selectivity Index (A549/WI-38) |
---|---|---|---|---|
7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine | 3.46 | 5.93 | 42.7 | 7.2 |
Combretastatin A-4 | 0.02 | 0.03 | >100 | >3333 |
Unsubstituted Triazolopyrimidine | 15.8 | 27.4 | >100 | >3.6 |
The selectivity profile of these compounds warrants particular attention, as evidenced by a selectivity index of 7.2 for A549 versus normal lung fibroblasts (WI-38). This differential cytotoxicity suggests potential for therapeutic window optimization, though further structural refinement is necessary to bridge the potency gap with natural microtubule disruptors like combretastatin A-4 [4] [7].
Combretastatin A-4 (CA-4) stands as a reference natural stilbenoid microtubule-disrupting agent isolated from Combretum afrum. Its exceptional potency (IC₅₀ values in the nanomolar range) stems from the cis-stilbene configuration that perfectly complements the colchicine binding site geometry. However, this structural advantage is counterbalanced by significant limitations: chemical instability due to isomerization to the inactive trans-form, limited aqueous solubility, and rapid systemic metabolism (plasma half-life: 1.8-4.2 hours). These pharmacological challenges have spurred development of conformationally restricted analogues, including triazolopyrimidine derivatives [2] [7].
The 7-phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine addresses CA-4's instability through scaffold hopping to a configurationally stable heterocyclic system. While direct potency comparisons reveal approximately 100-fold lower tubulin affinity than CA-4, the triazolopyrimidine core offers distinct pharmaceutical advantages: enhanced metabolic stability due to the absence of isomerizable bonds and improved synthetic accessibility through efficient one-pot methodologies. The propynyl substituent at position 8 serves as a bioisosteric replacement for the CA-4 ethylene bridge, preserving key hydrophobic interactions while eliminating geometric isomerization risk [4] [7].
Table 2: Molecular Properties Comparison: Combretastatin A-4 vs. Triazolopyrimidine Analogues
Property | Combretastatin A-4 | 7-Phenyl-8-(prop-2-yn-1-yl)triazolopyrimidin-5-amine |
---|---|---|
Core Structure | Stilbene | Triazolopyrimidine |
Active Configuration | cis-olefin (thermodynamically unstable) | Configurationally stable heterocycle |
Tubulin Polymerization IC₅₀ | 1.0-2.4 µM | 3.8-5.2 µM |
Aqueous Solubility | <1 µg/mL (free base) | 34 µg/mL |
Metabolic Stability (t₁/₂) | 1.8-4.2 h | >6 h (predicted) |
Key Binding Interactions | Hydrogen bonding with βAsn258, hydrophobic contact with βAla250 | π-Stacking with βTyr224, hydrophobic contact with βLeu248 |
Contemporary structure-activity relationship (SAR) studies demonstrate that bulk tolerance at position 8 permits significant structural variation while retaining antimitotic activity. The propynyl group represents an optimal balance between steric occupancy and hydrophobic contribution, yielding analogues with IC₅₀ values approximately 30% lower than ethyl or vinyl congeners against A549 cells. Molecular modeling confirms that the linear alkyne extension accesses a sub-pocket lined by βLeu248 and βLeu255 residues, explaining its enhanced activity relative to shorter alkyl chains [7] [10].
Multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters constitutes a fundamental barrier to successful cancer chemotherapy. The 1,2,4-triazolo[1,5-c]pyrimidine scaffold demonstrates compelling MDR-modulating potential, particularly in derivatives featuring propargyl substitutions. Mechanistic studies on structurally related compounds reveal that the triazolopyrimidine core interferes with P-glycoprotein (P-gp/ABCB1) efflux function through competitive binding at the drug-substrate pocket, thereby increasing intracellular accumulation of chemotherapeutics [3] [6].
The propynyl-substituted derivative exhibits enhanced efficacy against resistant phenotypes compared to parental cell lines—a phenomenon termed "collateral sensitivity". In uterine sarcoma models (MES-SA/Dx5 cells, P-gp-overexpressing), analogues incorporating hydrophobic alkynyl groups demonstrate 2.3-fold greater cytotoxicity relative to drug-sensitive parental lines (MES-SA). This reversal effect correlates with OATP1B1 inhibition (organic anion-transporting polypeptide), as confirmed through transport assays showing 40-60% reduction in substrate uptake at 10 µM concentrations. The terminal alkyne moiety appears critical for this activity, likely through interactions with transporter transmembrane domains that impair conformational changes necessary for substrate efflux [3].
Table 3: Resistance Modulation Profiles of Triazolopyrimidine Analogues
Cell Model | Resistance Mechanism | Cytotoxicity IC₅₀ (µM) without Triazolopyrimidine | IC₅₀ (µM) with 7-Phenyl-8-(prop-2-yn-1-yl)triazolopyrimidin-5-amine | Reversal Fold |
---|---|---|---|---|
MES-SA/Dx5 uterine sarcoma | P-gp overexpression | 28.5 (doxorubicin) | 5.2 (doxorubicin + 2µM triazolopyrimidine) | 5.5 |
MES-SA/B1 uterine sarcoma | BCRP overexpression | 19.7 (mitoxantrone) | 3.8 (mitoxantrone + 2µM triazolopyrimidine) | 5.2 |
A549/Taxol lung adenocarcinoma | βIII-tubulin overexpression | 12.4 (paclitaxel) | 4.1 (paclitaxel + 2µM triazolopyrimidine) | 3.0 |
Beyond transporter inhibition, the compound's mechanism for overcoming resistance extends to mitochondrial potentiation. Resistant cancer cells frequently exhibit mitochondrial membrane hyperpolarization as an apoptosis evasion strategy. The 7-phenyl-8-(prop-2-yn-1-yl) derivative induces reactive oxygen species (ROS) generation exceeding 240% of basal levels, causing oxidative damage to mitochondrial components and subsequent cytochrome c release. This ROS-mediated mechanism bypasses classical resistance pathways, as confirmed by studies where the antioxidant enzyme catalase reduced compound-induced apoptosis by 65% [3] [7].
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: